molecular formula C10H13N4O8P.2Na<br>C10H13N4Na2O8P B1146310 Disodium 5'-inosinate CAS No. 4691-65-0

Disodium 5'-inosinate

Cat. No.: B1146310
CAS No.: 4691-65-0
M. Wt: 394.19 g/mol
InChI Key: SLIUELDPAPMQIB-IDIVVRGQSA-N
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Biochemical Analysis

Biochemical Properties

Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .

Cellular Effects

The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .

Molecular Mechanism

The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .

Temporal Effects in Laboratory Settings

Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .

Dosage Effects in Animal Models

As with any substance, adverse effects may occur at high doses .

Metabolic Pathways

Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .

Transport and Distribution

It is soluble in water, which facilitates its distribution in aqueous environments .

Subcellular Localization

Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate monohydrate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine . This inosine is then phosphorylated to produce inosinic acid, which is subsequently neutralized with sodium hydroxide to form disodium 5’-inosinate .

Industrial Production Methods: Industrial production of disodium 5’-inosinate monohydrate often involves the crystallization process. This method reduces wastewater compared to ion exchange resin methods and produces high-purity disodium 5’-inosinate by controlling temperature and using a small amount of organic solvent .

Chemical Reactions Analysis

Types of Reactions: Disodium 5’-inosinate monohydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce inosine monophosphate derivatives, while reduction may yield inosine.

Scientific Research Applications

Disodium 5’-inosinate monohydrate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

  • Disodium 5’-guanylate
  • Disodium 5’-ribonucleotides

Biological Activity

Disodium 5'-inosinate (IMP) is a purine ribonucleotide that plays a significant role in cellular metabolism and is commonly used as a flavor enhancer in food products. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on physiological parameters, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11N4Na2O8PC_{10}H_{11}N_4Na_2O_8P and is categorized as a purine nucleotide. It is formed from inosine monophosphate (IMP) through dephosphorylation processes and serves as a precursor for other nucleotides, particularly in the synthesis of RNA and DNA .

Metabolism and Biotransformation

This compound undergoes several metabolic transformations in the body:

  • Biosynthesis : It is primarily synthesized through de novo purine biosynthesis, where ribonucleosides are phosphorylated to form ribonucleotides. This process involves the conversion of adenosine triphosphate (ATP) to AMP, followed by deamination to form IMP .
  • Excretion : Following ingestion, approximately 70% of this compound is excreted in urine within 24 hours, with minimal amounts retained in tissues .

Enzymatic Activity

Studies have shown that this compound influences various enzymatic activities:

  • In controlled experiments with rats, administration of this compound resulted in increased activities of liver enzymes such as hypoxanthine-guanine phosphoribosyl transferase and adenine phosphoribosyl transferase. This suggests that IMP may enhance purine metabolism through shunt pathways .
  • The ratio of liver uricase to xanthine oxidase activity was also altered, indicating potential impacts on purine degradation processes .

Toxicological Studies

Acute toxicity assessments have been conducted to evaluate the safety profile of this compound:

  • In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects on weight gain, organ weights, or hematological parameters .
  • Behavioral studies in mice indicated that high doses could cause excitement and increased reflex responses but did not lead to muscle relaxation or significant lethargy .

Case Studies and Research Findings

Several research studies have investigated the biological activity and health implications of this compound:

  • Flavor Enhancement : Research indicates that this compound acts synergistically with other flavor enhancers like disodium 5'-guanylate (GMP) to improve taste perception in food products. This property is attributed to its ability to enhance umami flavors, making it a popular additive in processed foods .
  • Health Implications : A systematic review highlighted that dietary intake of nucleotides like IMP may support gut health and immune function, although more extensive clinical trials are needed to establish definitive health benefits .
  • Analytical Methods : Advances in analytical chemistry have enabled the development of high-performance liquid chromatography (HPLC) methods for accurately measuring levels of this compound in food products. This ensures compliance with regulatory standards regarding food additives .

Summary Table of Biological Activities

Activity Effect Study Reference
Enzymatic ActivityIncreased liver enzyme activityOhara et al., 1973
Excretion~70% excreted via urineOhara et al., 1973
Behavioral EffectsExcitement at high dosesHara et al., 1966
Flavor EnhancementSynergistic effect with GMPPubs.ACS.org
Health ImplicationsPotential support for gut healthPMC.ncbi.nlm.nih.gov

Properties

CAS No.

4691-65-0

Molecular Formula

C10H13N4O8P.2Na
C10H13N4Na2O8P

Molecular Weight

394.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

SLIUELDPAPMQIB-IDIVVRGQSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na]

physical_description

Odourless, colourless or white crystals or powder

solubility

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether

Synonyms

5’-Inosinic Acid Disodium Salt;  5’-IMP di-Na salt;  5’-IMP Disodium Salt;  Disodium 5’-IMP;  Disodium 5’-Inosinate;  Disodium IMP;  Disodium Inosinate;  Disodium Inosine 5’-Monophosphate;  Disodium Inosine 5’-Phosphate;  E 631;  E 631 (Food Enhancement Agent)

Origin of Product

United States

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